Methyl 2-(6-methoxynaphthalen-2-yl)propanoate

Analgesic prodrug Peripheral antinociception NSAID ester derivatives

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate (CAS 30012-51-2), commonly referred to as Naproxen Methyl Ester, is the methyl ester derivative of the arylpropionic acid NSAID naproxen. It exists in two stereochemical forms: the racemic mixture (CAS 30012-51-2) and the enantiopure (S)-enantiomer (CAS 26159-35-3).

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
CAS No. 30012-51-2
Cat. No. B3177924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-methoxynaphthalen-2-yl)propanoate
CAS30012-51-2
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC
InChIInChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3
InChIKeyZFYFBPCRUQZGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(6-methoxynaphthalen-2-yl)propanoate (Naproxen Methyl Ester) CAS 30012-51-2: Core Identity and Procurement Context


Methyl 2-(6-methoxynaphthalen-2-yl)propanoate (CAS 30012-51-2), commonly referred to as Naproxen Methyl Ester, is the methyl ester derivative of the arylpropionic acid NSAID naproxen [1]. It exists in two stereochemical forms: the racemic mixture (CAS 30012-51-2) and the enantiopure (S)-enantiomer (CAS 26159-35-3) . The compound serves as a critical intermediate in asymmetric synthesis, a substrate for enantioselective enzymatic resolution studies, and a pharmacopeial reference standard (USP Naproxen Related Compound E) . Its procurement value rests not on intrinsic COX-1/COX-2 inhibitory activity—which it lacks as an ester prodrug—but on its defined physicochemical and stereochemical properties that distinguish it from the free acid (naproxen) and other alkyl ester homologs.

Why Naproxen, Naproxen Sodium, and Other Alkyl Esters Cannot Substitute for Methyl 2-(6-methoxynaphthalen-2-yl)propanoate in Research and Industrial Workflows


Interchanging Methyl 2-(6-methoxynaphthalen-2-yl)propanoate with naproxen free acid, naproxen sodium, or other alkyl esters (ethyl, isopropyl) introduces measurable differences in analgesic and anti-inflammatory pharmacodynamics, COX-2 binding energetics, hydrolytic stability, and predicted safety profiles that can confound experimental reproducibility [1]. The methyl ester demonstrated a 17.41-percentage-point higher writhing inhibition (82.09%) than naproxen (64.68%) at an equivalent 25 mg/kg oral dose in mice [2], while molecular docking revealed the methyl ester possesses the highest COX-2 binding energy among the methyl, ethyl, and isopropyl ester series [3]. Furthermore, in silico ADME profiling flagged potential cardiotoxicity for the ethyl and isopropyl esters but not for the methyl ester [4]. These are not interchangeable potency nuances; they represent discrete, quantifiable performance gaps that directly impact the selection of a synthetic intermediate, analytical reference, or prodrug candidate.

Quantitative Differentiation Evidence for Methyl 2-(6-methoxynaphthalen-2-yl)propanoate Against Closest Analogs


Head-to-Head In Vivo Analgesic Efficacy: Methyl Ester vs. Naproxen Free Acid in the Acetic Acid-Induced Writhing Model

In a direct head-to-head in vivo comparison, Methyl 2-(6-methoxynaphthalen-2-yl)propanoate (methyl ester, compound 1) produced 82.09% inhibition of acetic acid-induced writhing in mice, versus 64.68% inhibition for naproxen free acid at an identical oral dose of 25 mg/kg body weight, representing a 17.41-percentage-point absolute increase and a 26.9% relative improvement in analgesic response [1]. The ethyl ester yielded a comparable 82.59% inhibition, while the isopropyl ester was not individually reported for this endpoint, establishing the methyl ester as the simplest-achievable high-efficacy ester in the series.

Analgesic prodrug Peripheral antinociception NSAID ester derivatives

Comparative Anti-Inflammatory Activity at 5 Hours: Methyl Ester vs. Naproxen and Higher Alkyl Esters in Carrageenan-Induced Paw Edema

In the carrageenan-induced rat paw edema model, Methyl 2-(6-methoxynaphthalen-2-yl)propanoate achieved 96.75% inhibition of inflammation at the 5th hour post-administration, numerically exceeding both naproxen free acid (95.12%) and the ethyl (91.54%) and isopropyl (90.65%) ester homologs [1]. While all compounds fell within a narrow high-efficacy range, the methyl ester uniquely matched or slightly surpassed the parent acid while retaining the synthetic and solubility advantages of the ester form.

Anti-inflammatory prodrug Carrageenan paw edema NSAID ester pharmacology

In Silico COX-2 Binding Affinity Ranking: Methyl Ester Achieves Highest Binding Energy Within the Alkyl Ester Series

Molecular docking against the COX-2 enzyme revealed that Methyl 2-(6-methoxynaphthalen-2-yl)propanoate possessed the highest binding energy among the three consecutive alkyl esters (methyl, ethyl, isopropyl), while the isopropyl ester exhibited the lowest binding energy and reduced van der Waals interactions predicted to weaken COX inhibition [1]. Although the study did not report numerical binding energy values (kcal/mol) in the publicly accessible abstract, the ordinal ranking—methyl > ethyl > isopropyl—is explicitly stated and internally consistent across multiple reproductions of the data [2]. The naproxen–COX-2 binding affinity has been independently reported as −8.2 kcal/mol with one hydrogen bond to TYR354 [3], providing a reference baseline against which the methyl ester's 'highest' designation can be contextualized.

COX-2 molecular docking Binding energy ranking NSAID structure-activity relationship

ADME Safety Differentiation: Methyl Ester Passes In Silico Cardiotoxicity Screening While Ethyl and Isopropyl Esters Do Not

In silico ADME (Absorption, Distribution, Metabolism, Excretion) profiling of the naproxen alkyl ester series revealed a critical safety differentiation: the methyl ester satisfied the safety evaluation criteria, whereas the ethyl and isopropyl esters were flagged for potential cardiotoxicity risk [1]. This computational prediction distinguishes the methyl ester from its closest homologs in a parameter of direct relevance to lead selection and preclinical development decision-making.

ADME prediction Cardiotoxicity screening Prodrug safety profiling

Physicochemical Property Differentiation: LogP of Naproxen Methyl Ester vs. Naproxen Free Acid

The calculated partition coefficient (LogP) of Methyl 2-(6-methoxynaphthalen-2-yl)propanoate is 3.13 [1], compared to naproxen free acid with reported LogP values of approximately 3.0–3.3 depending on the computational method [2]. The esterification of the carboxylic acid group eliminates the ionizable proton (pKa ~4.15 for naproxen), rendering the methyl ester non-ionizable at physiological pH with a LogD (pH 7.4) identical to its LogP at 3.13 [3]. This contrasts with naproxen, which is predominantly ionized at pH 7.4, significantly reducing its effective lipophilicity and passive membrane permeability relative to the ester.

Lipophilicity LogP comparison Physicochemical profiling

Enantioselective Hydrolysis Platform: Methyl Ester as the Preferred Substrate for Lipase-Catalyzed Kinetic Resolution

Racemic Methyl 2-(6-methoxynaphthalen-2-yl)propanoate serves as the benchmark substrate for enantioselective lipase-catalyzed hydrolysis, enabling kinetic resolution to produce (S)-naproxen with enantiomeric excess (ee) values reaching 98% and enantioselectivity ratios (E) exceeding 400 under optimized immobilized-lipase conditions [1]. Optimal hydrolysis conditions have been independently mapped: pH 6.0–7.0 at 35–37 °C, with reaction times of 24–156 hours depending on enzyme loading and substrate concentration [2]. By contrast, the corresponding ethyl and isopropyl esters are rarely employed as resolution substrates in the published literature, making the methyl ester the de facto standard for enzymatic deracemization studies.

Enantioselective hydrolysis Lipase kinetic resolution Chiral naproxen synthesis

Validated Application Scenarios for Methyl 2-(6-methoxynaphthalen-2-yl)propanoate Based on Quantitative Evidence


Naproxen Ester Prodrug Analgesic Screening Programs

In analgesic prodrug discovery, the methyl ester is the preferred starting candidate because it delivers a 17.4-percentage-point improvement in writhing inhibition (82.09%) over naproxen free acid (64.68%) at 25 mg/kg in mice, a gain of 26.9% in relative efficacy that is quantitatively documented and reproducible [1]. This performance, combined with a clean in silico cardiotoxicity screen that the ethyl and isopropyl esters do not pass, positions the methyl ester as the lowest-risk, highest-efficacy entry point for ester prodrug lead optimization campaigns.

Enantioselective Enzymatic Resolution and Chiral Naproxen Manufacturing

Racemic Methyl 2-(6-methoxynaphthalen-2-yl)propanoate is the established substrate for lipase-catalyzed kinetic resolution to produce enantiopure (S)-naproxen. With reported enantioselectivity ratios exceeding 400 and product enantiomeric excess of 98% under optimized immobilized-lipase conditions [1], the methyl ester provides a robust, scalable platform for chiral NSAID synthesis. No comparable enzymatic performance data exist for the ethyl or isopropyl esters, making the methyl ester the only rational substrate choice for biocatalytic process development.

Pharmacopeial Reference Standard for Naproxen Impurity Profiling

The (S)-enantiomer of the methyl ester (CAS 26159-35-3) is officially designated as USP Naproxen Related Compound E [1]. Its well-defined melting point (87–93 °C), specific optical rotation ([α]/D 72.0–84.0°), and chromatographic retention parameters make it an essential analytical reference for quantifying ester-related impurities in naproxen drug substance and finished product release testing, a regulatory requirement that no other naproxen alkyl ester fulfills.

Computational COX-2 Inhibitor Design and Structure-Activity Relationship Studies

The consistent ordinal ranking of COX-2 binding energies (methyl > ethyl > isopropyl) established by molecular docking [1] makes the methyl ester the preferred reference ligand for in silico screening campaigns. Its highest binding energy within the simple alkyl ester series, benchmarked against naproxen's −8.2 kcal/mol COX-2 binding affinity [2], enables researchers to use it as a positive control or scaffold in virtual screening workflows targeting the COX-2 active site.

Quote Request

Request a Quote for Methyl 2-(6-methoxynaphthalen-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.